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Compound of Interest

Compound Name: 2,4-Difluoro-5-nitrophenol

Cat. No.: B174620

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 2,4-Difluoro-5-nitrophenol (CAS No. 113512-57-5). The information presented
herein is essential for the characterization and quality control of this compound in research and
development settings. This document includes Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a
workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,4-Difluoro-5-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data for 2,4-Difluoro-5-nitrophenol

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J) Integration Assignment
() ppm
Hz

9.59 S - 1H OH

7.78 t 7.2 1H Ar-H

7.45 t 10.4 1H Ar-H
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Solvent: acetone-d6, Spectrometer Frequency: 400 MHz[1]

Table 2: Predicted 3C NMR Data for 2,4-Difluoro-5-nitrophenol

Chemical Shift (d) ppm Assignment
162.3 C-OH

155.1 C-F

152.6 C-F

131.8 C-NO2

118.9 Ar-CH

110.1 Ar-CH

Note: This data is predicted using online NMR prediction tools and should be confirmed with

experimental data.

Table 3: Predicted °F NMR Data for 2,4-Difluoro-5-nitrophenol

Chemical Shift (8) ppm Assighment
-118.2 F at C-2
-129.5 FatC-4

Note: This data is predicted using online NMR prediction tools and should be confirmed with
experimental data. Chemical shifts are referenced to CFCls.

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for 2,4-Difluoro-5-nitrophenol
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Wavenumber . . . .

Intensity Vibration Functional Group
(cm™)
3600-3300 Broad O-H Stretch Phenolic Hydroxyl
3100-3000 Medium C-H Stretch Aromatic
1620-1580 Medium-Strong C=C Stretch Aromatic Ring
1550-1500 & 1350- N-O Asymmetric & ]

Strong ) Nitro Group
1300 Symmetric Stretch
1250-1150 Strong C-F Stretch Aryl Fluoride
1200-1100 Strong C-O Stretch Phenol

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for 2,4-Difluoro-5-nitrophenol

o Mass-to-Charge Ratio .
lonization Mode Assignment
(m/z)

ESI 176.0 [M+H]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H, 13C, and °F NMR Spectroscopy Protocol

e Sample Preparation: A sample of 2,4-Difluoro-5-nitrophenol (5-10 mg) is dissolved in
approximately 0.7 mL of a suitable deuterated solvent (e.g., acetone-de, DMSO-de).

 Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for 1H and 3C
NMR (& = 0.00 ppm). For °F NMR, an external standard such as CFCls can be used.
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 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped
with a multinuclear probe is used.

e 1H NMR Acquisition: The spectrometer is tuned to the H frequency. A standard pulse
sequence is used to acquire the spectrum. Key parameters include a sufficient number of
scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width
covering the expected chemical shift range.

e 13C NMR Acquisition: The spectrometer is tuned to the 13C frequency. A proton-decoupled
pulse sequence is typically used to simplify the spectrum. A larger number of scans and a
longer relaxation delay (2-5 seconds) are generally required due to the lower natural
abundance and smaller gyromagnetic ratio of the 13C nucleus.

e 19F NMR Acquisition: The spectrometer is tuned to the °F frequency. A standard pulse
sequence is used. 1°F NMR is a high-sensitivity nucleus, so fewer scans are typically needed
compared to 13C NMR.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the
resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the
internal or external standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

o Sample Preparation: A small amount of the solid 2,4-Difluoro-5-nitrophenol is placed
directly onto the ATR crystal.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory (e.g., a diamond or germanium crystal) is used.

o Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

o Sample Spectrum: The sample is brought into firm contact with the ATR crystal using the
pressure clamp. The sample spectrum is then recorded.
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» Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final absorbance or transmittance spectrum. The
spectral range is typically 4000-400 cm~1.

Mass Spectrometry (MS)

Electrospray lonization (ESI) Mass Spectrometry Protocol

o Sample Preparation: A dilute solution of 2,4-Difluoro-5-nitrophenol is prepared in a suitable
solvent such as methanol or acetonitrile.

 Instrumentation: A mass spectrometer equipped with an Electrospray lonization (ESI) source
is used. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

« Infusion: The sample solution is introduced into the ESI source via direct infusion using a
syringe pump at a low flow rate (e.g., 5-10 uL/min).

« lonization: A high voltage is applied to the ESI needle to generate a fine spray of charged
droplets. The solvent evaporates, leading to the formation of gas-phase ions. The analysis is
typically performed in positive ion mode to detect [M+H]* ions.

o Mass Analysis: The ions are guided into the mass analyzer, where they are separated based
on their mass-to-charge ratio (m/z).

o Data Acquisition: The detector records the abundance of ions at each m/z value to generate
the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 2,4-Difluoro-5-nitrophenol.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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